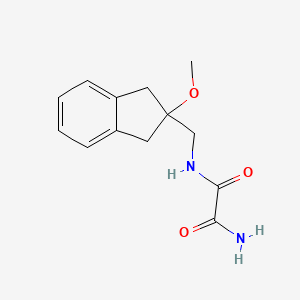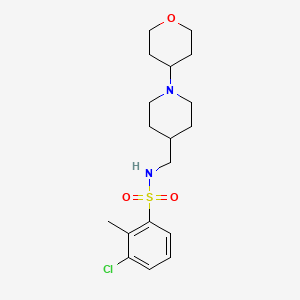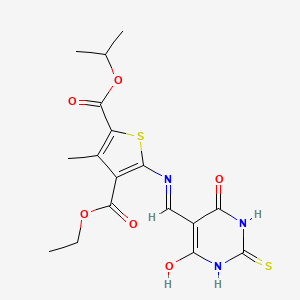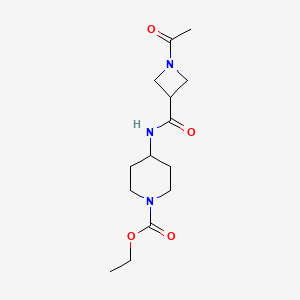![molecular formula C10H18O B2439349 2-(2-Bici[2.2.2]octanil)etanol CAS No. 1823927-24-7](/img/structure/B2439349.png)
2-(2-Bici[2.2.2]octanil)etanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bicyclo[222]octanyl)ethanol is a chemical compound characterized by a bicyclic structure, specifically a bicyclo[222]octane moiety attached to an ethanol group
Aplicaciones Científicas De Investigación
2-(2-Bicyclo[2.2.2]octanyl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Bicyclo[2.2.2]octanyl)ethanol is the SARS-CoV-2 3CLpro Main Protease . This protease plays a crucial role in the replication of the SARS-CoV-2 virus, making it a key target for antiviral drug development .
Mode of Action
The exact mode of action of 2-(2-Bicyclo[22It is known that the compound is designed to inhibit the sars-cov-2 3clpro main protease . This inhibition prevents the virus from replicating, thereby halting the progression of the infection .
Biochemical Pathways
The biochemical pathways affected by 2-(2-Bicyclo[2.2.2]octanyl)ethanol are those involved in the replication of the SARS-CoV-2 virus . By inhibiting the 3CLpro Main Protease, the compound disrupts the virus’s life cycle and prevents it from spreading within the host organism .
Pharmacokinetics
The pharmacokinetics of 2-(2-Bicyclo[22It is known that the compound has improved physicochemical properties compared to other bioisosteres . This includes increased water solubility, enhanced metabolic stability, and reduced lipophilicity , which could potentially improve its bioavailability.
Result of Action
The result of the action of 2-(2-Bicyclo[2.2.2]octanyl)ethanol is the inhibition of the SARS-CoV-2 3CLpro Main Protease . This inhibition prevents the virus from replicating, which can halt the progression of the infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.2]octanyl)ethanol typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. In this process, a diene and a dienophile undergo a [4+2] cycloaddition to form the bicyclo[2.2.2]octane core. Subsequent functionalization steps, such as allylation and ring-closing metathesis, are employed to introduce the ethanol group and complete the synthesis .
Industrial Production Methods
Industrial production of 2-(2-Bicyclo[2.2.2]octanyl)ethanol may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bicyclo[2.2.2]octanyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different derivatives by modifying the functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.2.1]octane: This compound has a larger bicyclic framework and different chemical properties.
Uniqueness
2-(2-Bicyclo[2.2.2]octanyl)ethanol is unique due to its specific bicyclic structure and the presence of an ethanol group.
Propiedades
IUPAC Name |
2-(2-bicyclo[2.2.2]octanyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c11-6-5-10-7-8-1-3-9(10)4-2-8/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKBYJRLGUYOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-3-methyl-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439271.png)
![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2439272.png)
![N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea](/img/structure/B2439273.png)



![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439279.png)
![5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2439281.png)

![2-Chloro-1-[(2S,5R)-4-(2-hydroxyethyl)-2,5-dimethylpiperazin-1-yl]ethanone](/img/structure/B2439283.png)

![6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2439285.png)

